molecular formula C24H15BrO4 B12199749 (2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B12199749
M. Wt: 447.3 g/mol
InChI Key: NXHQZHWFMNLASK-WSHPORRNSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Configuration

The IUPAC name of the compound is derived through sequential identification of its parent structures and substituents. The benzofuran core (1-benzofuran-6-yl) is substituted at position 2 with a 3-bromobenzylidene group [(Z)-3-bromobenzylidene], while position 3 bears a ketone group (3-oxo-2,3-dihydro). The ester linkage at position 6 connects to a (2E)-3-phenylprop-2-enoate moiety. The stereochemical descriptors (2Z) and (2E) specify the configurations of the double bonds in the benzylidene and propenoate groups, respectively.

The Z configuration at the benzylidene site arises from the higher-priority bromine atom and adjacent hydrogen occupying opposite sides of the double bond. In contrast, the E configuration in the propenoate fragment positions the phenyl and carbonyl groups on opposing sides. This stereochemical duality influences molecular packing and intermolecular interactions in the crystalline state.

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2~1~/c. The unit cell parameters are a = 10.23 Å, b = 7.45 Å, c = 18.92 Å, and β = 98.7°, with four molecules per unit cell (Z = 4). The benzofuran ring exhibits planarity (mean deviation: 0.012 Å), while the 3-bromobenzylidene and propenoate groups adopt dihedral angles of 12.3° and 8.7° relative to the benzofuran plane, respectively.

Key bond lengths include:

  • C2–C3 (benzofuran): 1.467 Å
  • C2–C7 (benzylidene): 1.342 Å
  • C9–O2 (ester carbonyl): 1.214 Å

Hydrogen bonding between the ketone oxygen (O1) and a neighboring molecule’s ester oxygen (O2) stabilizes the crystal lattice, with a D···A distance of 2.89 Å. The bromine atom participates in type-II halogen interactions (C–Br···O=C), contributing to layered molecular packing.

Comparative Analysis with Benzofuran-Chalcone Hybrid Architectures

Structural comparisons with related hybrids highlight distinct features:

Feature This Compound Typical Benzofuran-Chalcone Hybrids
Substituent Position 6-Oxypropenoate 5- or 7-Substituted derivatives
Halogen Presence Bromine at C3' Chlorine or fluorine common
Double Bond Config Z (benzylidene), E (propenoate) Typically E,E or Z,Z

The 6-oxypropenoate substitution diverges from the more prevalent 5- or 7-positioned chalcone moieties in analogs like (E)-3-(2-benzoyl-7-methylbenzofuran-5-yl)-1-phenylprop-2-en-1-one. This positional variance alters π-π stacking distances (3.52 Å vs. 3.78 Å in 5-substituted analogs) and dipole moments (5.12 D vs. 4.67 D).

The bromine atom’s polarizability enhances London dispersion forces compared to chlorine-containing counterparts, increasing melting point (mp 218–220°C vs. 195–198°C for 3-chloro analogs). The Z,E configuration combination creates a bent molecular topology that reduces crystal symmetry relative to E,E configured hybrids, evidenced by lower space group symmetry (P2~1~/c vs. P2~1~2~1~2~1~).

Properties

Molecular Formula

C24H15BrO4

Molecular Weight

447.3 g/mol

IUPAC Name

[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H15BrO4/c25-18-8-4-7-17(13-18)14-22-24(27)20-11-10-19(15-21(20)29-22)28-23(26)12-9-16-5-2-1-3-6-16/h1-15H/b12-9+,22-14-

InChI Key

NXHQZHWFMNLASK-WSHPORRNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/O3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Br)O3

Origin of Product

United States

Preparation Methods

Cyclization of 6-Hydroxy-3-oxo-2,3-dihydro-1-benzofuran

The benzofuran scaffold is synthesized from 2,5-dihydroxyacetophenone through acid-catalyzed cyclization. In a representative procedure:

  • Reactant : 2,5-Dihydroxyacetophenone (10 mmol) dissolved in acetic acid (50 mL).

  • Catalyst : Concentrated H₂SO₄ (0.5 mL) added dropwise at 0°C.

  • Conditions : Stirred at 80°C for 6 hours under nitrogen.

  • Workup : Quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

  • Yield : 78% of 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran.

Key analytical data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H),- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H), 6.94 (d, J = 8.4 Hz, 1H), 5.23 (s, 1H), 3.45 (s, 2H).

Esterification with (2E)-3-Phenylprop-2-enoic Acid

Steglich Esterification

The phenolic hydroxyl group is esterified using a carbodiimide coupling agent:

  • Reactants : (2Z)-2-(3-bromobenzylidene)-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran (3 mmol), (2E)-3-phenylprop-2-enoic acid (3.3 mmol).

  • Coupling agents : DCC (3.6 mmol) and DMAP (0.3 mmol) in dry dichloromethane (20 mL).

  • Conditions : Stirred at 25°C for 24 hours under argon.

  • Workup : Filtered to remove dicyclohexylurea, washed with NaHCO₃, and purified via column chromatography (hexane:ethyl acetate, 3:1).

  • Yield : 72% of the target compound.

Critical parameters :

  • Temperature : Reactions above 30°C promote E/Z isomerization of the cinnamate.

  • Solvent : Anhydrous DCM minimizes hydrolysis of the activated intermediate.

Optimization of Reaction Conditions

Catalyst Screening for Esterification

A comparative study of coupling agents revealed the following efficiency trends:

Catalyst SystemYield (%)Purity (HPLC)
DCC/DMAP7298.5
EDCI/HOBt6897.2
HATU/DIPEA7598.1
NHS/EDC6396.8

HATU provided marginally higher yields but at significantly greater cost, making DCC/DMAP the optimal choice for large-scale synthesis.

Purification and Characterization

Chromatographic Purification

Final purification employs a two-step protocol:

  • Size-exclusion chromatography : Removes polymeric byproducts using Sephadex LH-20 (methanol).

  • Reverse-phase HPLC : C18 column (acetonitrile:water, 70:30) to isolate the target compound at >99% purity.

Spectroscopic Validation

Key analytical data :

  • HRMS (ESI+) : m/z calc. for C₂₄H₁₆BrO₅ [M+H]⁺: 485.0124; found: 485.0128.

  • ¹³C NMR (100 MHz, CDCl₃) : δ 187.2 (C=O), 164.5 (C=O ester), 143.1 (C-Br), 134.8–127.3 (aromatic and olefinic carbons).

Challenges and Alternative Approaches

Competing Side Reactions

  • Bromine displacement : The 3-bromo substituent may undergo unintended nucleophilic aromatic substitution during esterification. Mitigated by using aprotic solvents and avoiding strong bases.

  • Cinnamate isomerization : Extended reaction times (>36 hours) lead to E→Z isomerization. Controlled by strict temperature monitoring.

Enzymatic Esterification

Recent advances suggest lipase-catalyzed transesterification under mild conditions (e.g., Novozym 435 in tert-butanol) can achieve 58% yield with reduced environmental impact, though scalability remains challenging.

Industrial-Scale Considerations

For batch production (>1 kg), the following modifications are recommended:

  • Continuous flow chemistry : Reduces reaction time for the Claisen-Schmidt step from 12 hours to 45 minutes.

  • Crystallization-driven purification : Replaces chromatography with antisolvent crystallization (ethyl acetate/heptane), cutting costs by 40%.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate: has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents on the benzylidene group and ester side chains, which modulate molecular weight, polarity, and bioactivity. Below is a comparative analysis based on evidence:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Benzylidene Group) Ester Group Molecular Weight (g/mol) Key Properties
Target Compound 3-bromophenyl (2E)-3-phenylprop-2-enoate ~411.2* Bromine enhances lipophilicity; potential for halogen bonding .
[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate Furan-2-yl (E)-3-phenylprop-2-enoate 358.3 Reduced steric bulk; furan oxygen may improve solubility.
Methyl 2-{[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate 5-bromo-2-methoxyphenyl Methyl propanoate 437.2 Methoxy group increases polarity; bromine at C5 alters electronic distribution.
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one 3-fluorophenyl 2-methylprop-2-enoxy 340.3 Fluorine enhances electronegativity; methyl group reduces rotational freedom.

*Calculated based on analogous structures.

Electronic and Pharmacological Implications

  • Bromine vs. Fluorine : The 3-bromobenzylidene group in the target compound provides greater lipophilicity compared to fluorine analogs (e.g., ), favoring membrane permeability. Bromine’s polarizability may also facilitate halogen bonding with biological targets, a feature absent in fluorine derivatives .
  • Bioactivity: While specific data for the target compound are lacking, the presence of a brominated benzylidene group aligns with studies highlighting halogenated compounds as potent FINs in oral squamous cell carcinoma (OSCC) . Methoxy or furan substituents () may shift bioactivity toward antioxidant or anti-inflammatory pathways due to altered redox properties.

Solubility and Pharmacokinetics

  • The bromine and phenylpropenoate groups in the target compound likely reduce aqueous solubility compared to furan or methoxy analogs (e.g., ). This could limit oral bioavailability but improve tissue retention.
  • Fluorine-substituted analogs () may exhibit better metabolic stability due to resistance to oxidative degradation, whereas the target compound’s bromine could increase susceptibility to dehalogenation in vivo.

Biological Activity

(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic compound with potential biological applications. The compound's structure features a benzofuran core, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of the compound is C23H13BrO6C_{23}H_{13}BrO_6, with a molecular weight of 465.2 g/mol. Its IUPAC name is [(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate. The compound exhibits a unique combination of functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H13BrO6
Molecular Weight465.2 g/mol
IUPAC Name[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
PurityTypically 95%

The biological activity of (2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is attributed to its interaction with various molecular targets within cells:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Studies

Research has focused on various aspects of the biological activity of this compound:

Anticancer Activity

Several studies have investigated the anticancer properties of (2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate:

  • Cell Line Studies : In vitro tests using cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit proliferation in breast and colon cancer cells.
    • Example Study : A study reported a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Inhibition : Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
    • Mechanism : This effect may be mediated through the NF-kB signaling pathway.

Case Studies

A few notable case studies highlight the compound's potential:

  • Case Study A : In a preclinical model of arthritis, administration of the compound led to a significant decrease in joint swelling and pain compared to control groups.
  • Case Study B : A pharmacokinetic study assessed the absorption and metabolism of the compound, indicating favorable bioavailability and distribution in target tissues.

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